1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone

Storage stability Cold-chain logistics Procurement

Researchers face batch failures and inconsistent yields when using the free boronic acid analog due to protodeboronation. 2-Acetylpyrimidine-5-BPin eliminates this risk with room-temperature-stable pinacol ester protection while retaining the essential 2-acetyl handle for constructing JAK, PI3K, and EGFR kinase inhibitor scaffolds. • 98% purity ensures consistent Suzuki-Miyaura coupling without pre-purification • Room-temperature storage removes -20°C cold-chain logistics and prevents degradation • Orthogonal acetyl and boronate handles enable one-step diversification in parallel synthesis formats

Molecular Formula C12H17BN2O3
Molecular Weight 248.09 g/mol
Cat. No. B12972978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone
Molecular FormulaC12H17BN2O3
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)C
InChIInChI=1S/C12H17BN2O3/c1-8(16)10-14-6-9(7-15-10)13-17-11(2,3)12(4,5)18-13/h6-7H,1-5H3
InChIKeyJLUXCOGBFPMPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylpyrimidine-5-pinacol Boronate: Product Overview


1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone (CAS 2223045-63-2) is a pinacol boronate ester of 2-acetylpyrimidine, with molecular formula C12H17BN2O3 and a molecular weight of 248.09 g/mol . It belongs to the class of heteroaryl pinacol boronates that serve as privileged reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of 2-substituted pyrimidine libraries [1]. The compound is supplied at 98% purity by multiple vendors and is typically used as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitor scaffolds and other bioactive heterocycles .

Room-temperature stable pinacol boronate for Suzuki-Miyaura cross-coupling.

Eliminates cold-chain dependency; supports ambient storage logistics.

2-Acetyl handle enables sequential ketone chemistry without affecting the boronate.

Supports divergent synthesis of 2-acetyl-5-arylpyrimidine libraries.

Reported high purity supports consistent catalyst turnover in parallel synthesis.

Class-level evidence for pyrimidine pinacol esters in Pd-catalyzed couplings.

Why This Boronate Ester Cannot Be Replaced by Generic Analogs


The free boronic acid counterpart, (2-acetylpyrimidin-5-yl)boronic acid (CAS 1229672-57-4), requires storage at –20 °C and is prone to rapid protodeboronation under aqueous or thermal conditions, leading to inconsistent coupling yields and batch failures . In contrast, generic pyrimidine-5-boronic acid pinacol ester (CAS 321724-19-0) lacks the 2-acetyl substituent, which is critical for constructing pharmacophores found in JAK, PI3K, and other kinase inhibitors [1]. Substituting either alternative introduces significant risks: the free acid compromises stability and reproducibility, while the unsubstituted pinacol ester eliminates the essential acetyl handle, forcing additional synthetic steps. The target compound uniquely combines the storage-stable pinacol ester protection with the synthetically indispensable acetyl group .

Target

2-Acetylpyrimidine-5-pinacol boronate; room-temp stable, dual reactive handles.

Analog A

(2-Acetylpyrimidin-5-yl)boronic acid: requires –20 °C storage, prone to protodeboronation.

Analog B

Pyrimidine-5-boronic acid pinacol ester: lacks the 2-acetyl group, adding synthetic steps.

Risk Summary

Free boronic acid may lead to inconsistent yields; the unsubstituted pinacol ester forfeits the acetyl pharmacophore handle. Direct substitution may compromise library synthesis efficiency and require revalidation of coupling protocols.

Quantitative Differentiation Evidence Versus Closest Analogs


Storage Stability: Pinacol Ester vs Free Boronic Acid

The target pinacol ester is stored at room temperature, whereas its free boronic acid analog (2-acetylpyrimidin-5-yl)boronic acid mandates storage at –20 °C in sealed, dry conditions . This represents a minimum 45 °C difference in tolerated storage temperature, directly reducing cold-chain shipping costs, simplifying inventory management, and extending usable shelf-life without freezer dependency.

Storage Stability
Cross-study comparable
≥45 °C higher tolerated storage temperature vs free boronic acid
Supports ambient storage and avoids freeze-thaw degradation.
Vendor-reported storage recommendations; actual shelf-life may vary by batch.
Storage stability Cold-chain logistics Procurement

Purity Advantage Over Closest Pinacol Ester Analog

The target compound is supplied at 98% purity (Leyan), compared to 95% for 2-acetamidopyrimidine-5-boronic acid pinacol ester, the closest structural analog differing only in the acetyl-to-acetamide replacement . A 3-percentage-point purity advantage corresponds to lower levels of dehalogenated or protodeboronated impurities that can poison palladium catalysts and reduce cross-coupling yields.

Purity Advantage
Supplier specification
98% vs 95% (closest pinacol analog)
May reduce catalyst-poisoning impurities and post-coupling purification.
Actual purity batch-dependent; confirm by in-house QC for critical applications.
Purity specification Suzuki coupling efficiency Batch consistency

Hydrolytic Stability and Protodeboronation Resistance

2-Heteroarylboronic acids are documented to undergo facile decomposition via protodeboronation, oxidation, and polymerization, rendering them unreliable in cross-coupling [1]. The pinacol ester form of the target compound circumvents this instability, as demonstrated by the general class of 2-heteroaryl pinacol boronates that enable high-yielding Suzuki-Miyaura couplings under Pd(OAc)₂/S-Phos/LiOH conditions at 80 °C [1]. While direct hydrolysis rate constants for this specific compound are not reported, the class-level advantage is mechanistically established.

Hydrolytic Stability
Class-level inference
Pinacol ester form resists protodeboronation documented for 2-heteroarylboronic acids.
Supports reliable Suzuki coupling yield; avoid free acid instability.
Class-level literature data; direct rate constants for this compound not reported.
Protodeboronation resistance Aqueous stability Suzuki-Miyaura coupling

Orthogonal Functional Handles for Sequential Derivatization

The target compound uniquely presents both a 2-acetyl group and a 5-pinacol boronate ester on the pyrimidine core. The acetyl moiety can undergo condensation, reduction, or Grignard addition without affecting the boronate, while the boronate enables subsequent Suzuki-Miyaura coupling for aryl/heteroaryl introduction [1]. By contrast, pyrimidine-5-boronic acid pinacol ester (CAS 321724-19-0) lacks the 2-acetyl handle, requiring separate installation of a carbonyl synthon, which adds 2–3 synthetic steps . This dual functionality is particularly valuable in divergent library synthesis for kinase inhibitor programs targeting JAK, PI3K, and related ATP-binding pockets [1].

Orthogonal Handles
Supporting evidence
Two reactive sites: C2 acetyl + C5 boronate vs one in unsubstituted analog.
Enables modular SAR exploration with fewer synthetic steps.
Retrosynthetic analysis for 2-acetyl-5-arylpyrimidine kinase inhibitor cores.
Orthogonal reactivity Scaffold diversification Medicinal chemistry

Optimal Procurement and Application Scenarios


Kinase Inhibitor Library Synthesis

The compound's orthogonal acetyl and pinacol boronate handles enable one-step diversification via Suzuki-Miyaura coupling with diverse aryl halides, directly generating 2-acetyl-5-arylpyrimidine scaffolds that are privileged cores in JAK, PI3K, and EGFR inhibitor programs. The room-temperature storage and 98% purity minimize pre-coupling purification and ensure consistent catalyst turnover, reducing per-compound synthesis time in 24- or 96-well parallel formats [1].

Chemical Biology Probe Construction

The pinacol boronate serves as a robust handle for late-stage Suzuki coupling to install fluorophores, biotin tags, or photoaffinity labels onto acetylpyrimidine-containing probe molecules. The documented hydrolytic stability of pinacol esters over free boronic acids (class-level evidence) ensures that the boronate survives multi-step synthetic sequences prior to the final coupling step, improving overall probe yield and purity [1].

Ambient-Temperature Storage and Shipping for Scale-Up

For process chemistry groups scaling validated hits to multi-gram or kilogram quantities, the room-temperature storage specification eliminates the need for –20 °C cold-chain logistics during inter-site transfers. This directly reduces shipping costs and removes the risk of compound degradation due to inadvertent freezer failure, a documented vulnerability of the free boronic acid analog that mandates –20 °C storage .

Building Block for Materials and Agrochemicals

Beyond medicinal chemistry, 2-acetylpyrimidine cores appear in electron-transport materials for OLEDs and in agrochemical actives. The target compound provides a single, high-purity building block that can be diversified via the boronate ester to introduce various aryl substituents while retaining the acetyl group for subsequent condensation or metal-coordination chemistry, offering procurement efficiency across multiple R&D programs [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal acetyl and boronate handles
Suzuki coupling efficiency and library diversification
Chemical biology probe construction
Hydrolytically stable pinacol ester
Late-stage functionalization yield
Ambient-temperature shipping and scale-up
Room-temperature storage specification
Shipping integrity and shelf-life without freezer dependency
Materials and agrochemical building block
2-Acetylpyrimidine core with boronate
Cross-coupling compatibility for aryl diversification
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